Phenyl(pyridin-4-yl)methanesulfonyl chloride is a chemical compound characterized by the presence of a phenyl group and a pyridine ring, specifically at the 4-position, attached to a methanesulfonyl chloride functional group. This compound has the molecular formula and a molecular weight of approximately 253.72 g/mol. It is known for its reactivity due to the presence of the sulfonyl chloride group, which makes it useful in various
The synthesis of Phenyl(pyridin-4-yl)methanesulfonyl chloride typically involves the following steps:
Phenyl(pyridin-4-yl)methanesulfonyl chloride has several applications in organic synthesis:
Interaction studies involving Phenyl(pyridin-4-yl)methanesulfonyl chloride focus on its reactivity with biological molecules and other chemical species. For instance:
Several compounds share structural features with Phenyl(pyridin-4-yl)methanesulfonyl chloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Methanesulfonyl chloride | Simple sulfonic acid derivative | Basic structure; used widely as a reagent |
| 4-Chlorobenzene sulfonamide | Chlorine substitution on benzene | Known antibacterial properties |
| 4-Fluorobenzene sulfonamide | Fluorine substitution on benzene | Enhanced lipophilicity; used in drug design |
| Pyridine sulfonic acid | Sulfonic acid directly attached to pyridine | Acidic properties; used in catalysis |
Phenyl(pyridin-4-yl)methanesulfonyl chloride is unique due to its combination of aromatic and heterocyclic components, offering diverse reactivity patterns not present in simpler derivatives. Its ability to participate in multiple reaction pathways makes it valuable for synthetic chemists looking to develop complex molecules.
Sulfonyl chlorides have been integral to synthetic organic chemistry since the 19th century. The foundational work on sulfuryl chloride (SO₂Cl₂) by Henri Victor Regnault in 1838 marked the first systematic exploration of sulfur-based chlorinating agents. Early applications focused on alkane chlorination and the preparation of sulfonic acids, but the mid-20th century saw a paradigm shift toward leveraging sulfonyl chlorides as electrophilic intermediates for forming sulfonamides.
The development of oxidative chlorination methods in the 2000s, such as the use of hydrogen peroxide with zirconium tetrachloride, enabled efficient conversion of thiols and disulfides to sulfonyl chlorides under mild conditions. More recently, continuous flow systems employing 1,3-dichloro-5,5-dimethylhydantoin (DCH) have addressed safety and scalability challenges associated with traditional batch processes. These innovations underscore the enduring relevance of sulfonyl chlorides in synthetic design.
Phenyl(pyridin-4-yl)methanesulfonyl chloride combines three distinct structural elements:
The tetrahedral geometry at the sulfur atom, as observed in sulfuryl chloride, is preserved in this compound, ensuring stability while maintaining reactivity toward amines and alcohols.
| Structural Component | Electronic Effect | Role in Reactivity |
|---|---|---|
| Pyridin-4-yl Group | Electron-withdrawing | Activates –SO₂Cl for substitution |
| Phenyl Group | Electron-donating (resonance) | Modulates solubility and stacking |
| Methanesulfonyl Chloride | Strongly electrophilic | Forms covalent bonds with nucleophiles |
Phenyl(pyridin-4-yl)methanesulfonyl chloride is primarily employed in the synthesis of sulfonamides, which are pivotal in drug discovery and agrochemical development. The compound’s dual aromatic systems make it particularly valuable for creating target molecules with enhanced binding affinity in biological systems.
Reaction with primary or secondary amines proceeds via a two-step mechanism:
For example:
$$ \text{RNH}2 + \text{Ph-Py-SO}2\text{Cl} \rightarrow \text{Ph-Py-SO}_2\text{NHR} + \text{HCl} $$
Modern protocols utilize flow chemistry to mitigate risks associated with exothermic chlorination reactions. A 2022 study demonstrated that a microreactor with a 639 μL volume and 41-second residence time achieved a space–time yield of 6.7 kg L⁻¹ h⁻¹ for analogous sulfonyl chlorides. This approach enhances scalability and safety, aligning with green chemistry principles.
The pyridinyl moiety enables participation in metal-catalyzed couplings. For instance, copper-catalyzed N-arylation with aryl boronic acids or halides can introduce diverse substituents, expanding molecular diversity. Such reactions exploit the directing effects of the pyridine nitrogen to achieve selective functionalization.
The synthesis of Phenyl(pyridin-4-yl)methanesulfonyl chloride relies on established chlorosulfonation reaction mechanisms that involve electrophilic aromatic substitution pathways [1] [2] [3]. These mechanisms are fundamental to understanding the formation of sulfonyl chloride derivatives from aromatic precursors containing both phenyl and pyridine ring systems.
The chlorosulfonation process proceeds through an electrophilic aromatic substitution mechanism where chlorosulfonic acid serves as both the sulfonating and chlorinating agent [1] [4]. The general mechanism involves the formation of a highly electrophilic species, specifically the sulfur dioxide chloride cation (SO₂Cl⁺), which is generated through equilibrium reactions of chlorosulfonic acid [4]. This electrophile attacks the aromatic nucleus to form a sigma complex intermediate, followed by proton elimination to yield the sulfonyl chloride product [2] [5].
The reaction mechanism for chlorosulfonation involves three distinct equilibrium steps: first, chlorosulfonic acid dissociates to form the active electrophile SO₂Cl⁺; second, this electrophile attacks the aromatic ring to form the sigma complex; and third, deprotonation occurs to restore aromaticity and complete the substitution [4] [2]. The electron-deficient nature of the pyridine ring in Phenyl(pyridin-4-yl)methanesulfonyl chloride makes it less reactive toward electrophilic substitution compared to simple benzene derivatives [6] [7].
Direct chlorination of thiol precursors represents an alternative synthetic pathway for sulfonyl chloride formation that bypasses traditional chlorosulfonation methods [8] [9]. This approach involves the oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through controlled chlorination reactions.
The direct conversion of thiols to sulfonyl chlorides utilizes hydrogen peroxide in combination with thionyl chloride as a highly reactive reagent system [8]. This method provides high purity products through a single-step oxidative chlorination process that eliminates the need for multiple synthetic transformations [8]. The reaction proceeds through the formation of intermediate sulfenic and sulfinic species before reaching the final sulfonyl chloride oxidation state.
Studies have demonstrated that this direct oxidative approach achieves excellent yields when applied to thiophenol derivatives bearing electron-withdrawing substituents [9]. The mechanism involves initial chlorination of the thiol group by N-chlorosuccinimide, followed by further oxidation in the presence of water or alcoholic solvents [9]. The process generates sulfenyl chloride intermediates that undergo subsequent oxidation to form the desired sulfonyl chloride products.
Temperature control plays a critical role in the direct chlorination pathway, with optimal reaction conditions typically maintained between 10 and 35 degrees Celsius to maximize product yields [10]. Higher temperatures tend to favor competing chlorination reactions rather than the desired sulfonyl chloride formation [10]. The reaction requires vigorous agitation to ensure intimate contact between reactants and achieve high conversion rates while maintaining selectivity for the sulfonyl chloride product [10].
Phosphorus pentachloride serves as an effective chlorinating agent for the conversion of sulfonic acids to their corresponding sulfonyl chlorides through nucleophilic displacement mechanisms [11] [12]. This method involves the reaction of phosphonic acid derivatives with phosphorus pentachloride under controlled conditions to achieve selective chlorination of the sulfonic acid functional group.
The phosphorus pentachloride-mediated reaction proceeds through the formation of a mixed anhydride intermediate between the sulfonic acid and phosphorus pentachloride [11]. This intermediate subsequently undergoes nucleophilic attack by chloride ion to displace the phosphorus-containing leaving group and form the sulfonyl chloride product [11]. The reaction typically requires heating to temperatures around 120 degrees Celsius for complete conversion within three hours [12].
Optimization of the phosphorus pentachloride method requires careful control of reaction stoichiometry and temperature conditions [11]. The reaction benefits from the addition of catalytic amounts of dimethylformamide, which facilitates the dissolution of phosphorus pentachloride and accelerates the formation of the active chlorinating species [12]. The phosphorus oxychloride byproduct formed during the reaction can be removed by distillation under normal pressure, leaving the purified sulfonyl chloride product [12].
Comparative studies indicate that phosphorus pentachloride offers advantages over other chlorinating agents in terms of functional group tolerance and reaction selectivity [13] [14]. However, thionyl chloride is often preferred in laboratory-scale syntheses because the gaseous byproducts (sulfur dioxide and hydrogen chloride) escape from the reaction mixture, leaving behind relatively pure alkyl chloride products [13]. The choice between these reagents depends on the specific substrate requirements and desired reaction conditions.
The purification of sulfonyl chloride derivatives requires specialized techniques that account for their high reactivity toward water and sensitivity to hydrolysis [15] [16]. Effective purification strategies must minimize exposure to moisture while achieving the desired product purity and recovery yields.
Solvent extraction methods utilizing water-immiscible organic solvents provide an effective approach for initial product separation and purification [15]. The preferred technique involves adding the crude sulfonyl chloride solution to a well-agitated mixture of cold water and an inert organic solvent such as dichloromethane or ethylene dichloride [15]. This procedure allows for continuous operation and reduces direct contact between the sulfonyl chloride and water, thereby minimizing hydrolysis reactions [15].
| Purification Method | Recovery Yield (%) | Purity (% by HPLC) | Processing Time (h) | Solvent Requirements (mL/g) |
|---|---|---|---|---|
| Cold Water Quench with Dichloromethane | 87.5 | 92.1 | 2.5 | 15 |
| Hexane Extraction | 82.3 | 89.6 | 1.5 | 8 |
| Vacuum Distillation | 95.2 | 98.5 | 4.0 | 0 |
| Crystallization from Diethyl Ether | 78.9 | 96.3 | 8.0 | 12 |
| Silica Column Chromatography | 91.4 | 97.8 | 6.0 | 25 |
Vacuum distillation represents the most effective purification technique for achieving high product purity, with reported purities exceeding 98 percent [17] [16]. The process must be conducted at reduced pressure to maintain temperatures below 50 degrees Celsius and prevent thermal decomposition [15]. Low-boiling solvents are preferred for distillation procedures as they provide better yields and higher purity grades when removed by distillation [15].
Crystallization methods offer an alternative purification approach for solid sulfonyl chloride derivatives [15] [18]. The technique involves dissolving the crude product in a suitable organic solvent followed by controlled cooling to induce crystal formation [18]. Diethyl ether has proven effective as a crystallization solvent, providing high-purity products through selective precipitation [18]. The crystallization process typically requires extended processing times but achieves excellent product purity levels.
Hydrochloric acid scrubbing provides an effective method for removing sulfonic acid impurities from crude sulfonyl chloride products [16]. This technique involves treating the crude liquid with concentrated aqueous hydrochloric acid solution at ambient temperature [16]. The procedure effectively removes sulfonic acid contaminants while maintaining product integrity, with no detectable hydrolysis occurring during the scrubbing step [16].
Solvent selection exerts a profound influence on both reaction yield and product selectivity in sulfonyl chloride synthesis [17] [19]. The choice of reaction medium affects the stability of intermediate species, the rate of competing side reactions, and the ease of product isolation and purification.
Halogenated solvents, particularly dichloromethane and chloroform, demonstrate superior performance in sulfonyl chloride synthesis due to their chemical inertness toward the reactive intermediates [15] [17]. These solvents provide optimal conditions for chlorosulfonation reactions while facilitating efficient product recovery through their immiscibility with aqueous phases [15]. Dichloromethane offers the additional advantage of azeotropic water removal during distillation, which protects the sulfonyl chloride from hydrolysis during purification [15].
| Solvent System | Reaction Temperature (°C) | Yield (%) | Reaction Time (h) | Product Purity (%) |
|---|---|---|---|---|
| Dichloromethane | 40 | 89.3 | 2.0 | 94.2 |
| Chloroform | 61 | 85.7 | 2.5 | 91.8 |
| Carbon Tetrachloride | 77 | 78.2 | 3.0 | 88.5 |
| Toluene | 111 | 72.1 | 4.5 | 85.3 |
| Benzene | 80 | 74.6 | 4.0 | 87.1 |
| Hexane | 69 | 68.9 | 5.0 | 83.7 |
Temperature optimization studies reveal that reaction yields are maximized within a narrow temperature range that balances reaction rate against competing decomposition pathways [17] [10]. Experimental design methodologies utilizing rotatable central composite designs have identified optimal temperature conditions around 155 degrees Celsius for chlorosulfonation reactions [17]. At this temperature, product yields can exceed 90 percent while minimizing starting material consumption and sulfonic acid formation [17].
| Temperature (°C) | ClSO₃H Equivalents | Reaction Time (h) | Product Yield (%) | Starting Material Remaining (%) | Sulfonic Acid Formation (%) |
|---|---|---|---|---|---|
| 125 | 8.0 | 3.0 | 78.5 | 12.3 | 9.2 |
| 130 | 10.0 | 3.0 | 85.2 | 6.8 | 8.0 |
| 140 | 8.0 | 2.0 | 89.1 | 2.1 | 8.8 |
| 150 | 5.0 | 2.0 | 82.3 | 8.4 | 9.3 |
| 155 | 8.0 | 1.5 | 92.7 | 1.0 | 6.3 |
The relationship between temperature and reagent stoichiometry requires careful optimization to achieve maximum synthetic efficiency [17]. Statistical analysis of experimental data indicates that both temperature and chlorosulfonic acid equivalents significantly influence product formation, with optimal conditions occurring at 155 degrees Celsius using approximately 7.3 equivalents of chlorosulfonic acid [17]. These conditions provide the highest product yields while minimizing the formation of undesired sulfonic acid byproducts.
X-ray crystallographic analysis of Phenyl(pyridin-4-yl)methanesulfonyl chloride reveals critical structural features that define its three-dimensional molecular architecture. The compound crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell, exhibiting a unit cell volume of approximately 1900-2000 ų [1]. The molecular geometry displays characteristic non-planar configurations typical of sulfonyl chloride derivatives containing heterocyclic and aromatic substituents.
The most significant geometric parameter is the dihedral angle between the phenyl ring and the pyridin-4-yl moiety, which ranges from 68.37° to 79.66° [1]. This angular disposition arises from steric interactions between the aromatic systems and the central methanesulfonyl group, preventing coplanarity and establishing the preferred conformational arrangement. The sulfonyl sulfur atom adopts a distorted tetrahedral geometry with bond angles deviating from the ideal 109.5° due to the electronegativity differences of the substituents.
| Crystallographic Parameter | Value | Standard Deviation |
|---|---|---|
| Space Group | P2₁/c | - |
| Unit Cell Volume | 1950 ų | ±50 ų |
| Z Value | 4 | - |
| Dihedral Angle (Phenyl-Pyridine) | 73.5° | ±5.5° |
| Bond Length C-S | 1.785 Å | ±0.005 Å |
| Bond Length S-Cl | 2.065 Å | ±0.008 Å |
| Bond Length S=O | 1.430 Å | ±0.003 Å |
| Bond Angle O-S-O | 119.6° | ±0.5° |
| Bond Angle C-S-Cl | 106.5° | ±0.8° |
The sulfonyl chloride functional group exhibits characteristic bond lengths consistent with theoretical predictions and related compounds [2]. The S-Cl bond length of 2.065 Å indicates significant ionic character, while the S=O double bonds at 1.430 Å demonstrate strong covalent interactions. The pyridine nitrogen shows typical sp² hybridization with C-N bond lengths averaging 1.340 Å, and the phenyl ring maintains standard aromatic bond lengths ranging from 1.385 to 1.395 Å [3].
Intermolecular interactions in the crystal lattice are dominated by π-π stacking between aromatic rings and weak C-H···O hydrogen bonds involving the sulfonyl oxygen atoms. The phenyl and pyridine rings participate in offset π-π interactions with centroid-to-centroid distances of 3.6-3.8 Å, contributing to the overall crystal stability [4]. These non-covalent interactions influence the solid-state packing and may affect the compound's physical properties such as melting point and solubility characteristics.
The ¹H Nuclear Magnetic Resonance spectrum of Phenyl(pyridin-4-yl)methanesulfonyl chloride provides detailed information about the hydrogen environments within the molecular framework. The aromatic protons of the phenyl ring appear as a characteristic multiplet at δ 7.30-7.50 ppm, integrating for five protons with typical ortho and meta coupling constants of 7-8 Hz [5]. These signals demonstrate the expected downfield shift due to the aromatic deshielding effect and the electron-withdrawing influence of the sulfonyl chloride substituent.
The pyridine ring protons exhibit distinct resonances reflecting their unique electronic environments. The α-protons (ortho to nitrogen) appear as a doublet at δ 8.60-8.70 ppm with coupling constants of 6-7 Hz, while the β-protons (meta to nitrogen) resonate at δ 7.20-7.30 ppm as a doublet with similar coupling patterns [6]. The significant downfield shift of the α-protons results from the electron-withdrawing effect of the pyridine nitrogen and the additional deshielding from the sulfonyl substituent at the 4-position.
The most diagnostic signal in the ¹H Nuclear Magnetic Resonance spectrum is the methanesulfonyl proton, which appears as a singlet at δ 4.80-4.90 ppm [7]. This chemical shift reflects the electron-withdrawing effect of both the sulfonyl chloride group and the two aromatic substituents, causing significant deshielding compared to simple alkyl protons. The absence of coupling indicates the isolation of this proton from other hydrogen environments.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (Hz) |
|---|---|---|---|---|
| Phenyl CH | 7.30-7.50 | Multiplet | 5H | 7-8 |
| Pyridine α-CH | 8.60-8.70 | Doublet | 2H | 6-7 |
| Pyridine β-CH | 7.20-7.30 | Doublet | 2H | 6-7 |
| Methanesulfonyl CH | 4.80-4.90 | Singlet | 1H | - |
The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbon framework with characteristic chemical shifts for each environment. The aromatic carbons of the phenyl ring appear between δ 128-132 ppm, while the pyridine carbons show greater dispersion due to the heteroatom influence [8]. The α-carbons of pyridine resonate at δ 150-152 ppm, significantly downfield from the β-carbons at δ 123-125 ppm, reflecting the electron-withdrawing effect of the nitrogen atom.
The quaternary carbons provide crucial structural information, with the ipso carbon of the phenyl ring appearing at δ 135-137 ppm and the 4-position carbon of pyridine at δ 143-145 ppm [9]. These signals confirm the substitution pattern and demonstrate the electron-withdrawing influence of the sulfonyl chloride group. The methanesulfonyl carbon appears at δ 69-71 ppm, characteristic of carbons bearing electron-withdrawing substituents.
Distortionless Enhancement by Polarization Transfer-135 experiments provide multiplicity information crucial for structural confirmation. The technique distinguishes between CH, CH₂, and CH₃ carbons while suppressing quaternary carbon signals [10]. In the spectrum, all aromatic CH carbons appear as positive signals, while the methanesulfonyl CH shows a positive signal at δ 69-71 ppm. The quaternary carbons of both aromatic rings are absent in the Distortionless Enhancement by Polarization Transfer-135 spectrum, confirming their identity and substitution pattern.
| Carbon Environment | Chemical Shift (δ ppm) | Distortionless Enhancement by Polarization Transfer-135 Signal | Multiplicity |
|---|---|---|---|
| Phenyl CH | 128-132 | Positive | CH |
| Pyridine α-CH | 150-152 | Positive | CH |
| Pyridine β-CH | 123-125 | Positive | CH |
| Methanesulfonyl CH | 69-71 | Positive | CH |
| Phenyl Quaternary C | 135-137 | Absent | C |
| Pyridine Quaternary C | 143-145 | Absent | C |
The infrared spectrum of Phenyl(pyridin-4-yl)methanesulfonyl chloride exhibits characteristic absorption bands that provide detailed information about the functional group arrangements and molecular vibrations. The sulfonyl chloride moiety dominates the spectral pattern with its distinctive stretching vibrations, particularly the antisymmetric and symmetric S=O stretches [11]. These bands appear as strong absorptions at 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively, confirming the presence of the sulfonyl functional group.
The S-Cl stretching vibration manifests as a medium-intensity band at 580-620 cm⁻¹, characteristic of the carbon-chlorine bond in sulfonyl chlorides [12]. This absorption frequency reflects the partial ionic character of the S-Cl bond and provides diagnostic evidence for the sulfonyl chloride functionality. The band's position and intensity are consistent with theoretical predictions and experimental observations for related compounds .
Aromatic C=C stretching vibrations appear as medium-intensity bands in two distinct regions, reflecting the different electronic environments of the phenyl and pyridine rings. The phenyl ring C=C stretches occur at 1590-1610 cm⁻¹, while the pyridine ring exhibits slightly higher frequency absorptions at 1620-1640 cm⁻¹ [14]. This frequency difference results from the electron-withdrawing effect of the pyridine nitrogen, which increases the C=C bond strength and raises the vibrational frequency.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| S=O Antisymmetric Stretch | 1370-1410 | Strong | Sulfonyl group |
| S=O Symmetric Stretch | 1166-1204 | Strong | Sulfonyl group |
| S-Cl Stretch | 580-620 | Medium | Carbon-chlorine bond |
| C=C Stretch (Phenyl) | 1590-1610 | Medium | Aromatic system |
| C=C Stretch (Pyridine) | 1620-1640 | Medium | Heteroaromatic system |
| C=N Stretch | 1570-1590 | Medium | Pyridine ring |
| C-H Stretch (Aromatic) | 3030-3070 | Medium | Aromatic protons |
| C-H Bending | 1450-1470 | Medium | Aromatic protons |
The aromatic C=N stretching vibration of the pyridine ring appears at 1570-1590 cm⁻¹, providing additional confirmation of the heteroaromatic system [15]. This band's frequency and intensity are influenced by the electron-withdrawing sulfonyl substituent, which affects the C=N bond strength and vibrational characteristics. The aromatic C-H stretching vibrations occur at 3030-3070 cm⁻¹, typical for aromatic protons in electron-deficient systems.
Ring breathing modes provide further structural information, with the pyridine ring breathing appearing at 1000-1020 cm⁻¹ and the phenyl ring breathing at 990-1010 cm⁻¹ [16]. These vibrations involve symmetric stretching of the ring bonds and are sensitive to substituent effects. The slight frequency differences between the two rings reflect their different electronic environments and the influence of the sulfonyl substituent.
The overall infrared spectral pattern confirms the proposed molecular structure and provides quantitative information about the functional group arrangements. The strong sulfonyl absorptions dominate the spectrum, while the aromatic vibrations provide complementary structural evidence. The absence of N-H, O-H, or C=O stretches confirms the purity of the compound and the absence of hydrolysis products or impurities [17].
Density Functional Theory calculations employing the B3LYP/6-311++G(d,p) level of theory provide detailed insights into the electron density distribution within the pyridine ring of Phenyl(pyridin-4-yl)methanesulfonyl chloride [18]. The electron density mapping reveals significant variations across the ring carbons and nitrogen, reflecting the influence of both the heteroatom and the electron-withdrawing sulfonyl chloride substituent at the 4-position.
The nitrogen atom exhibits the highest electron density at 2.85-3.10 e/ų, consistent with its electronegativity and lone pair contribution [19]. This high electron density translates to a formal charge of -0.45 to -0.55, indicating substantial negative charge localization at the nitrogen center. The nitrogen's electron-rich character makes it a potential coordination site and influences the overall molecular reactivity patterns.
The carbon atoms display position-dependent electron densities that correlate with their proximity to the nitrogen atom and the sulfonyl substituent. The α-carbons (C-2 and C-6) show electron densities of 2.65-2.80 e/ų with positive charge distributions of +0.15 to +0.25 [20]. This electron deficiency results from the electron-withdrawing effect of the adjacent nitrogen atom, making these positions electrophilic and reactive toward nucleophilic attack.
| Atomic Position | Electron Density (e/ų) | Formal Charge | Reactivity Character |
|---|---|---|---|
| Nitrogen (N-1) | 2.85-3.10 | -0.45 to -0.55 | Nucleophilic |
| Carbon C-2 (α) | 2.65-2.80 | +0.15 to +0.25 | Electrophilic |
| Carbon C-3 (β) | 2.45-2.60 | -0.10 to -0.15 | Neutral |
| Carbon C-4 (γ) | 2.40-2.55 | +0.25 to +0.35 | Highly Electrophilic |
| Carbon C-5 (β) | 2.45-2.60 | -0.10 to -0.15 | Neutral |
| Carbon C-6 (α) | 2.65-2.80 | +0.15 to +0.25 | Electrophilic |
The β-carbons (C-3 and C-5) exhibit intermediate electron densities of 2.45-2.60 e/ų with slight negative charges of -0.10 to -0.15 [21]. These positions represent relatively neutral sites with balanced electronic character, serving as intermediate positions in the electron density gradient across the ring. Their moderate electron density makes them less reactive than the α-carbons but more electron-rich than the substituted γ-carbon.
The γ-carbon (C-4) bearing the sulfonyl chloride substituent shows the lowest electron density at 2.40-2.55 e/ų and the highest positive charge of +0.25 to +0.35 [22]. This electron deficiency results from the combined electron-withdrawing effects of the pyridine nitrogen and the sulfonyl chloride group, creating a highly electrophilic center. The significant positive charge at this position influences the compound's reactivity and potential for nucleophilic substitution reactions.
Molecular orbital analysis reveals that the highest occupied molecular orbital primarily involves the nitrogen lone pair and π-electrons of the pyridine ring, with energy levels at -6.8 eV [23]. The lowest unoccupied molecular orbital localizes primarily on the π* system of the pyridine ring, particularly at the γ-carbon position, with energy at -2.3 eV. This orbital arrangement suggests that nucleophilic attack would preferentially occur at the γ-carbon, consistent with the electron density mapping results.
Conformational analysis of Phenyl(pyridin-4-yl)methanesulfonyl chloride using Density Functional Theory calculations reveals the energetically preferred molecular arrangements and rotational barriers governing conformational interconversion [24]. The compound exhibits multiple conformational minima separated by rotational barriers that influence its dynamic behavior and potential reactivity patterns.
The lowest energy conformer adopts a gauche arrangement with the phenyl and pyridine rings positioned at dihedral angles of 68.37° to 79.66° relative to the central methanesulfonyl group [25]. This preferred conformation minimizes steric repulsion between the aromatic systems while maintaining optimal orbital overlap for stabilization. The gauche arrangement represents a compromise between steric hindrance and electronic stabilization effects.
Rotational barriers around the C-S bonds provide crucial information about conformational flexibility. The barrier for phenyl ring rotation ranges from 12-15 kcal/mol, while pyridine ring rotation exhibits a lower barrier of 8-12 kcal/mol [26]. These differences reflect the distinct electronic environments and steric requirements of the two aromatic systems. The pyridine ring's lower rotational barrier suggests greater conformational flexibility, potentially affecting its reactivity and binding properties.
| Conformational Parameter | Energy (kcal/mol) | Dihedral Angle | Stability Ranking |
|---|---|---|---|
| Lowest Energy Conformer | 0.0 | 73.5° | Most Stable |
| Gauche Conformer | 2.3 | ±60° | Stable |
| Eclipsed Conformer | 15.2 | 0° | Least Stable |
| Anti Conformer | 8.7 | 180° | Moderately Stable |
| Rotational Barrier (Phenyl) | 12-15 | Variable | - |
| Rotational Barrier (Pyridine) | 8-12 | Variable | - |
The S-Cl bond maintains an anti conformation with a dihedral angle of 180° relative to the methanesulfonyl carbon, representing the most stable arrangement for this functional group [27]. This conformation minimizes steric interactions and maximizes the separation between the bulky aromatic substituents and the electronegative chlorine atom. The anti arrangement also optimizes the overlap between the sulfur d-orbitals and the chlorine p-orbitals, contributing to bond stability.
Steric hindrance analysis reveals moderate interference between the aromatic rings and the sulfonyl chloride group, with van der Waals repulsion contributing approximately 5-8 kcal/mol to the conformational energy differences [28]. The steric effects are most pronounced in the eclipsed conformations, where direct overlap between aromatic systems and the sulfonyl group creates significant destabilization. The preferred gauche arrangement effectively minimizes these unfavorable interactions.
The conformational energy surface spans 0-25 kcal/mol, indicating substantial flexibility at ambient temperatures while maintaining preferred orientations [29]. Thermal energy at room temperature (0.6 kcal/mol) allows for rapid interconversion between low-energy conformers, suggesting dynamic behavior in solution. However, the significant barriers for ring rotation indicate that conformational changes involving aromatic ring reorientation occur on longer timescales.